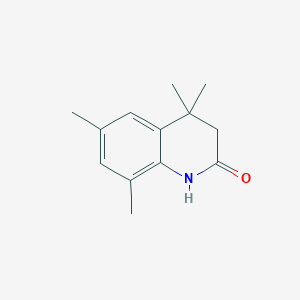
4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as TDQ and has been found to have several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Enantiomerically Pure Quinolones Synthesis : 3,4-Dihydroquinolin-2(1H)-ones, which are structurally related to 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one, have potential biological and pharmacological significance. Researchers have used enantiomerically pure benzothiazines to synthesize a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, indicating their relevance in organic synthesis (Harmata & Hong, 2007).
Anticancer Drug Synthesis : 4-Aryl-3,4-dihydroquinolin-2(1H)-one derivatives, structurally similar to the compound , have been used for the synthesis of valuable molecules, including the anticancer drug tipifarnib. This highlights their utility in the development of therapeutics (Mierina, Jure, & Stikute, 2016).
Biologically Interesting Molecules Synthesis : A study reported the metal-free radical haloazidation of benzene-tethered 1,7-enynes to form azidylated 3,4-dihydroquinolin-2(1H)-ones, showcasing their role in constructing complex biologically interesting molecules (Wang et al., 2016).
Antiradical Properties : Another research demonstrated the synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones and examined their antiradical activity. It was found that some derivatives exhibit significant antiradical activity, indicating their potential in antioxidant applications (Mieriņa, Stikute, & Jure, 2014).
Anti-tubercular Agents : Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus were synthesized and found to demonstrate significant antituberculosis activity, suggesting their potential as new anti-tubercular agents (Mandewale et al., 2016).
Propiedades
IUPAC Name |
4,4,6,8-tetramethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(15)14-12/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYGYFZXSBVWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CC(=O)N2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

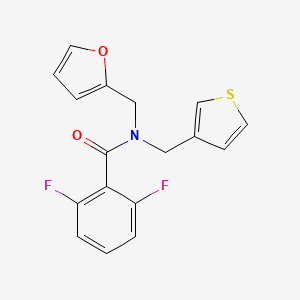
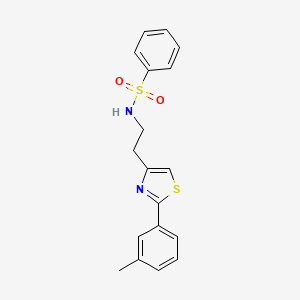
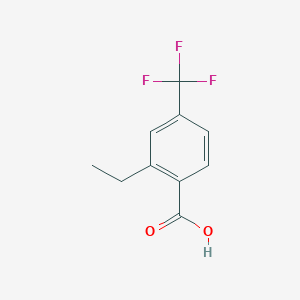
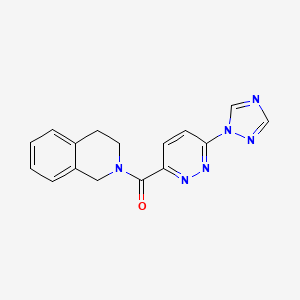
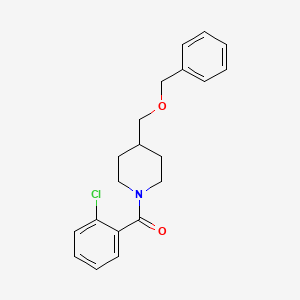
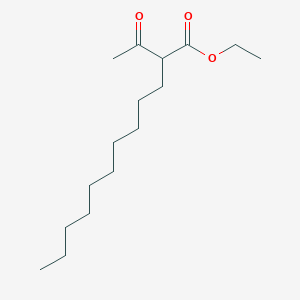
![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)
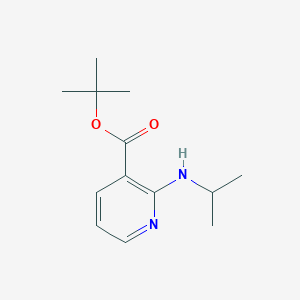
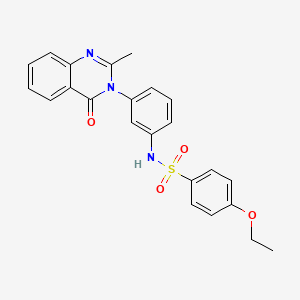
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2468325.png)
![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)
![1-(Furan-3-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2468329.png)
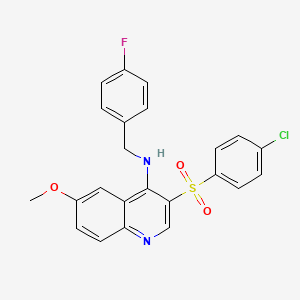
![[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2468331.png)